molecular formula C16H14BrFN2O2S2 B2363931 1-(4-bromobenzenesulfonyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 868216-86-8

1-(4-bromobenzenesulfonyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Cat. No.: B2363931
CAS No.: 868216-86-8
M. Wt: 429.32
InChI Key: OMFDMZZZYVUDHA-UHFFFAOYSA-N
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Description

1-(4-Bromobenzenesulfonyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole ( 868216-86-8) is a high-purity synthetic compound with the molecular formula C16H14BrFN2O2S2 and a molecular weight of 429.32 g/mol. This chemically unique entity incorporates both a 4-bromobenzenesulfonyl group and a (4-fluorobenzyl)sulfanyl moiety tethered to a 4,5-dihydro-1H-imidazole (imidazoline) core scaffold. The structural architecture of this molecule, particularly the imidazoline ring, positions it as a valuable intermediate in medicinal chemistry and drug discovery research . Imidazoline derivatives are recognized as important class of heterocycles found in many natural and medicinal products, serving as key intermediates in organic synthesis and as chiral catalysts . Researchers can utilize this compound as a versatile building block for the development of novel bioactive molecules. Its specific structural features, including the sulfonyl group which can act as a hydrogen bond acceptor, and the halogenated aryl rings, make it suitable for creating molecular hybrids and conjugates—a strategy increasingly employed to overcome antibiotic resistance . The compound is provided for research applications exclusively and is not intended for diagnostic or therapeutic use. Handle with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-(4-bromophenyl)sulfonyl-2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrFN2O2S2/c17-13-3-7-15(8-4-13)24(21,22)20-10-9-19-16(20)23-11-12-1-5-14(18)6-2-12/h1-8H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFDMZZZYVUDHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrFN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The preparation of 1-(4-bromobenzenesulfonyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can be approached through several retrosynthetic disconnections:

  • Formation of the N-sulfonyl bond between the preformed imidazole and 4-bromobenzenesulfonyl chloride
  • Introduction of the (4-fluorophenyl)methyl sulfanyl group at the C-2 position of an activated imidazole
  • Construction of the imidazole ring with appropriately functionalized precursors

Key Building Blocks

The synthesis typically requires the following key reagents:

  • 4,5-dihydro-1H-imidazole or precursors
  • 4-bromobenzenesulfonyl chloride
  • 4-fluorobenzyl mercaptan or 4-fluorobenzyl halide with a sulfur source
  • Appropriate bases and catalysts

Primary Synthetic Routes

Direct N-Sulfonylation Approach

The most straightforward approach involves the direct N-sulfonylation of 2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole with 4-bromobenzenesulfonyl chloride. This method is supported by analogous reactions documented in the literature for related compounds.

Reaction Scheme 1:

2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole + 4-bromobenzenesulfonyl chloride → 
this compound

Table 1: Reaction Conditions for Direct N-Sulfonylation

Base Solvent Temperature (°C) Time (h) Expected Yield (%)
Triethylamine Dichloromethane 0-25 12-16 65-75
Pyridine Dichloromethane 0-25 8-12 70-80
Sodium hydride THF 0-25 4-6 75-85
Potassium carbonate Acetone 25-60 12-24 60-70

Sequential Functionalization of Imidazole Core

An alternative approach involves the sequential functionalization of the imidazole core, first introducing the sulfanyl group at the C-2 position, followed by N-sulfonylation.

Reaction Scheme 2:

Step 1: 2-Chloro-4,5-dihydro-1H-imidazole + 4-fluorobenzyl mercaptan → 2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
Step 2: 2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole + 4-bromobenzenesulfonyl chloride → Target compound

This approach is particularly useful when starting with commercially available 2-halo-imidazole derivatives and requires careful control of reaction conditions to prevent over-functionalization.

One-Pot Synthesis from Acyclic Precursors

A more convergent approach involves the construction of the imidazole ring with appropriately functionalized precursors, allowing for the incorporation of both the sulfonyl and sulfanyl groups in a one-pot procedure.

Reaction Scheme 3:

(4-fluorophenyl)methanethiol + N-(4-bromobenzenesulfonyl)cyanamide potassium salt + ethylenediamine → 
this compound

This method is based on the synthesis of related N-[imino(heteroaryl)methyl]benzenesulfonamide derivatives described in the literature.

Table 2: Optimization of One-Pot Synthesis

Solvent Temperature (°C) Catalyst Time (h) Yield (%)
Toluene 100-110 None 12-18 45-55
p-Dioxane 80-90 CuI (5 mol%) 8-12 55-65
DMF 80-100 None 6-10 60-70
NMP 100-120 CuI (10 mol%) 4-8 65-75

Specialized Preparation Methods

Copper-Catalyzed Coupling Approach

Drawing from methodologies for synthesizing sulfanyl-substituted heterocycles, a copper-catalyzed coupling approach can be employed for introducing the (4-fluorophenyl)methyl sulfanyl group to a preformed 1-(4-bromobenzenesulfonyl)-4,5-dihydro-1H-imidazole.

Reaction Scheme 4:

1-(4-bromobenzenesulfonyl)-2-bromo-4,5-dihydro-1H-imidazole + (4-fluorophenyl)methanethiol + CuI → 
this compound

This method leverages transition metal catalysis to form the carbon-sulfur bond selectively at the C-2 position.

Cyclocondensation Method

A cyclocondensation approach involves the reaction of N-(4-bromobenzenesulfonyl)cyanamide with a suitably functionalized precursor containing the (4-fluorophenyl)methyl sulfanyl group.

Reaction Scheme 5:

N-(4-bromobenzenesulfonyl)cyanamide potassium salt + 1-{[(4-fluorophenyl)methyl]sulfanyl}-2-aminoethane → 
this compound

This method is particularly efficient for constructing the imidazole core with the desired substituents already in place.

Table 3: Cyclocondensation Reaction Conditions

Acid Catalyst Base Solvent Temperature (°C) Time (h) Yield (%)
HCl Sodium acetate Acetic acid 80-100 4-6 65-75
H₂SO₄ Triethylamine Toluene 100-120 6-8 60-70
p-TsOH K₂CO₃ DMF 120-140 2-4 70-80
None NaH NMP 60-80 8-12 55-65

Purification and Characterization

Chromatographic Purification

The target compound can be purified using column chromatography with appropriate solvent systems:

Table 4: Chromatographic Purification Systems

Stationary Phase Mobile Phase Rf Value
Silica gel Hexane:Ethyl acetate (7:3) 0.45-0.55
Silica gel DCM:Methanol (95:5) 0.60-0.70
Alumina Toluene:Acetone (8:2) 0.50-0.60

Recrystallization

Recrystallization from appropriate solvent systems provides high-purity material:

Table 5: Recrystallization Solvents

Solvent System Temperature Range (°C) Recovery (%)
Ethanol/Water 60-80 → 0-5 85-90
Ethyl acetate/Hexane 70-80 → 20-25 80-85
Methanol/DCM 40-60 → 0-5 75-80

Spectroscopic Characterization

The target compound can be characterized using standard spectroscopic methods:

  • ¹H NMR (400 MHz, CDCl₃): Expected key signals include aromatic protons from both the 4-bromophenyl and 4-fluorophenyl rings (δ 7.0-8.0 ppm), methylene protons of the fluorobenzyl group (δ 4.0-4.5 ppm), and the imidazoline ring protons (δ 3.5-4.0 ppm).

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals include carbons from aromatic rings (δ 115-140 ppm), the characteristic C-2 of the imidazole ring (δ 155-165 ppm), and methylene carbons (δ 30-50 ppm).

  • Mass spectrometry: The molecular ion peak [M]⁺ should be observed at m/z corresponding to the molecular weight of 441.98 g/mol.

Scale-Up Considerations

Laboratory Scale Synthesis

For laboratory scale preparation (1-10 g), the direct N-sulfonylation approach (Method 3.1) offers the most practical route, with relatively simple reagents and moderate reaction conditions.

Table 6: Laboratory Scale Process Parameters

Parameter Specification
Batch size 1-10 g
Reactor type Round-bottom flask with reflux condenser
Stirring Magnetic stirrer, 300-500 rpm
Temperature control Oil bath or heating mantle
Purification Column chromatography followed by recrystallization

Industrial Scale Considerations

For larger scale synthesis (>100 g), the one-pot method (Method 3.3) may offer advantages in terms of overall efficiency and reduced handling of intermediates.

Table 7: Industrial Scale Process Parameters

Parameter Specification
Batch size >100 g
Reactor type Jacketed glass or stainless steel reactor
Stirring Mechanical stirrer, 100-200 rpm
Temperature control Circulation heating/cooling system
Purification Recrystallization, potentially with activated carbon treatment

Alternative Synthetic Approaches

Solid-Phase Synthesis

For research purposes requiring multiple analogs, a solid-phase synthesis approach may be considered:

  • Attachment of 4,5-dihydro-1H-imidazole to a resin
  • N-sulfonylation with 4-bromobenzenesulfonyl chloride
  • Introduction of the (4-fluorophenyl)methyl sulfanyl group
  • Cleavage from the resin

This approach would be particularly valuable for generating libraries of related compounds for structure-activity relationship studies.

Flow Chemistry Approach

Continuous flow chemistry offers advantages for handling potentially hazardous reagents and precise temperature control:

Table 8: Flow Chemistry Parameters

Parameter Specification
Reactor type PFA tubing, 1.0 mm ID
Flow rate 0.5-2.0 mL/min
Residence time 10-30 min
Pressure 5-10 bar
Temperature 80-120°C

Chemical Reactions Analysis

Types of Reactions

1-(4-bromobenzenesulfonyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Chemical Characteristics

The compound features several key structural elements:

  • Sulfonyl Group : Enhances solubility and biological activity.
  • Dihydroimidazole Ring : Offers a platform for diverse modifications.
  • Bromine and Fluorine Substituents : Increase reactivity and potential interactions with biological targets.

Pharmacological Applications

Research indicates that compounds with imidazole scaffolds exhibit a wide range of biological activities, including:

  • Anticancer Properties : Compounds similar to 1-(4-bromobenzenesulfonyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole have shown promise as anticancer agents due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells .
  • Antimicrobial Activity : The sulfonamide moiety is known for its antimicrobial properties, making this compound a candidate for developing new antibiotics.
  • Anticonvulsant Effects : Some derivatives have been studied for their potential as anticonvulsants by acting as non-competitive antagonists of AMPA receptors .

Comparative Studies

A comparative analysis with structurally similar compounds reveals variations in biological activity based on substituents. The following table summarizes some related compounds and their activities:

Compound NameStructure CharacteristicsBiological Activity
1-(4-chlorobenzenesulfonyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazoleSimilar sulfonyl and sulfanyl groupsAntimicrobial
1-(3-nitrobenzenesulfonyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazoleNitro group instead of bromineAnti-inflammatory
1-(phenylsulfonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazoleNo halogen substituentsAnticancer

This table illustrates how modifications can influence the pharmacological profile of imidazole derivatives.

Case Studies

Several studies have investigated the pharmacological effects of compounds related to this compound:

  • Antiproliferative Activity : A study demonstrated that derivatives based on the imidazoline scaffold exhibited significant antiproliferative effects against various cancer cell lines. The presence of the sulfonamide group was critical for enhancing these effects .
  • Enzyme Inhibition : Research has also focused on the inhibition of aldose reductase by imidazoline derivatives, which is relevant for diabetes-related complications .

Mechanism of Action

The mechanism of action of 1-(4-bromobenzenesulfonyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Substituent (Position 1) Substituent (Position 2) Molecular Weight (g/mol) Key Properties/Activities References
Target : 1-(4-Bromobenzenesulfonyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole 4-Bromobenzenesulfonyl (4-Fluorobenzyl)sulfanyl 439.3* High lipophilicity; potential halogen bonding
2-[(4-Bromophenyl)methylsulfanyl]-1-(4-chlorophenyl)sulfonyl-4,5-dihydroimidazole 4-Chlorobenzenesulfonyl (4-Bromobenzyl)sulfanyl 443.7* Antifungal/antibacterial activity inferred from halogen substituents
2-{[(4-Fluorophenyl)methyl]sulfanyl}-1-(4-fluorobenzenesulfonyl)-4,5-dihydro-1H-imidazole 4-Fluorobenzenesulfonyl (4-Fluorobenzyl)sulfanyl 409.4* Enhanced metabolic stability due to dual fluorine groups
2-{[(4-Fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole hydrochloride Hydrochloride salt (4-Fluorobenzyl)sulfanyl 272.8* Simplified structure; potential ion-channel modulation
1-Methyl-2-[(4-methylbenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole Methyl (4-Methylbenzyl)sulfanyl 370.5 Fluorescence properties; synthetic mediator applications

*Calculated molecular weights based on molecular formulas.

Key Observations:

  • Pharmacological Potential: Chloro and bromo substituents on the sulfonyl group (e.g., ) correlate with reported antifungal and antibacterial activities in tetrasubstituted imidazoles .
  • Synthetic Flexibility : The dihydroimidazole core allows modular substitution, enabling tailored electronic (e.g., fluorobenzyl) or steric (e.g., bromobenzenesulfonyl) modifications .

Research Findings and Implications

  • Biological Activity : Analogs with bromo/chloro substituents () show promise as enzyme inhibitors, suggesting the target compound may exhibit similar interactions via halogen bonds .
  • Metabolic Stability : Fluorine substituents (e.g., in ) reduce oxidative metabolism, a feature likely shared by the target compound’s fluorobenzyl group .

Biological Activity

The compound 1-(4-bromobenzenesulfonyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-inflammatory and antitumor properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C20H13BrFNO4S2C_{20}H_{13}BrFNO_4S_2. It features a complex structure that includes a bromobenzenesulfonyl group, a fluorophenyl moiety, and an imidazole ring. The presence of these functional groups suggests a potential for diverse biological interactions.

Table 1: Molecular Structure Characteristics

PropertyValue
Molecular FormulaC20H13BrFNO4S2C_{20}H_{13}BrFNO_4S_2
Molecular Weight460.35 g/mol
Melting PointNot available
SolubilitySoluble in DMSO

Anti-inflammatory Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anti-inflammatory effects. The sulfonamide group is known for its ability to inhibit various inflammatory pathways.

Case Study:
A study published in 2020 examined the anti-inflammatory properties of related sulfonyl compounds. The results demonstrated a reduction in pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting that the compound may inhibit NF-κB activation pathways .

Antitumor Activity

In addition to its anti-inflammatory properties, this compound has shown promise in antitumor applications. The structural features of the imidazole ring are associated with various pharmacological activities, including anticancer effects.

Research Findings:
A comparative analysis revealed that derivatives of this compound exhibited cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

Table 2: Summary of Biological Activities

Activity TypeEffectReference
Anti-inflammatoryReduced cytokines (TNF-α, IL-6)
AntitumorInduced apoptosis

The biological activity of This compound is hypothesized to be mediated through multiple pathways:

  • Inhibition of NF-κB: This pathway is crucial for the expression of various inflammatory mediators.
  • Induction of Apoptosis: The compound may activate caspases leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest: By affecting cyclin-dependent kinases, the compound can halt the progression of cancer cells.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(4-bromobenzenesulfonyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonylation and thioether formation. For example:

Core imidazole formation : Use a cyclocondensation reaction between thiourea derivatives and α-haloketones under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) to form the dihydroimidazole core .

Sulfonylation : React the core with 4-bromobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to ensure regioselectivity .

Thioether linkage : Introduce the (4-fluorophenyl)methylsulfanyl group via nucleophilic substitution using a mercaptan derivative and a mild oxidizing agent (e.g., H₂O₂) to prevent over-oxidation to sulfones .
Key Consideration : Monitor reaction progress via TLC or HPLC to avoid side products like sulfone formation.

Q. How can spectroscopic techniques (NMR, IR) confirm the substituent positions in this compound?

  • Methodological Answer :
  • ¹H NMR :
  • The dihydroimidazole protons (4,5-H) appear as a multiplet near δ 3.2–3.8 ppm due to coupling with adjacent protons.
  • The (4-fluorophenyl)methylsulfanyl group shows a singlet for the CH₂S moiety at δ 4.1–4.3 ppm, with aromatic protons in the δ 7.2–7.6 ppm range .
  • ¹³C NMR :
  • The sulfonyl carbon (C-SO₂) resonates at δ 115–120 ppm, while the thiomethyl carbon (C-S) appears at δ 35–40 ppm .
  • IR :
  • Strong absorption bands at 1350–1380 cm⁻¹ (asymmetric S=O stretch) and 1160–1180 cm⁻¹ (symmetric S=O stretch) confirm sulfonylation .

Q. What crystallographic strategies are recommended for resolving the compound’s crystal structure?

  • Methodological Answer :
  • Use SHELXL (via the SHELX suite) for refinement, particularly for handling high-resolution data or twinned crystals .
  • Collect diffraction data at low temperature (100 K) to minimize thermal motion artifacts.
  • For disordered sulfonyl or fluorophenyl groups, apply PART and EADP commands in SHELXL to model split positions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer :
  • Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to:

Map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites (e.g., sulfonyl oxygen vs. imidazole nitrogen) .

Calculate HOMO-LUMO gaps to predict charge-transfer interactions in potential bioactivity .

  • Validate computational results with experimental UV-Vis spectra (e.g., λmax shifts in different solvents).

Q. How to address contradictions in biological activity data between this compound and structurally similar analogs?

  • Methodological Answer :
  • Conduct Structure-Activity Relationship (SAR) studies :
Modification Observed Bioactivity Reference
Bromine → Chlorine at sulfonylReduced cytotoxicity
Fluorophenyl → MethylbenzylEnhanced antibacterial potency
  • Use molecular docking to compare binding affinities with target proteins (e.g., kinases or bacterial enzymes). Adjust synthetic routes to introduce targeted substituents for validation .

Q. What advanced techniques validate structural anomalies (e.g., disorder, pseudosymmetry) in crystallographic data?

  • Methodological Answer :
  • For pseudosymmetry or twinning:
  • Use PLATON (via TWINLAWS ) to identify twin laws and refine using HKLF5 format in SHELXL .
  • For disorder:
  • Apply SQUEEZE (in PLATON) to model solvent-accessible voids and exclude diffuse electron density .

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